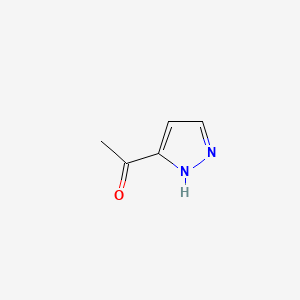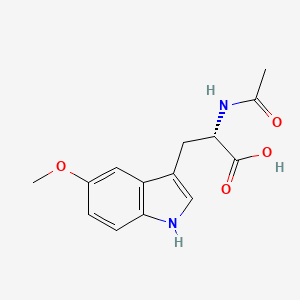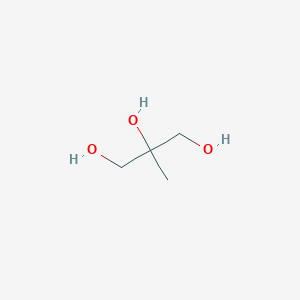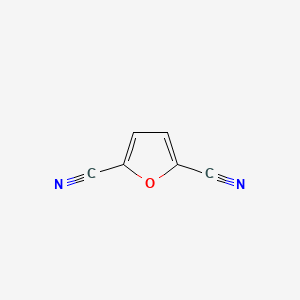
Furan-2,5-dicarbonitrile
Vue d'ensemble
Description
Furan-2,5-dicarbonitrile is an organic compound with the molecular formula C6H2N2O It is a derivative of furan, characterized by the presence of two nitrile groups at the 2 and 5 positions of the furan ring
Applications De Recherche Scientifique
Furan-2,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its reactive nitrile groups.
Mécanisme D'action
Target of Action
Furan-2,5-dicarbonitrile, also known as 2,5-Dicyanofuran, is a chemical compound that is primarily used in the field of chemistry It is known to be used in the preparation of various other compounds, suggesting that its targets may vary depending on the specific reactions it is involved in .
Mode of Action
The mode of action of this compound involves its interaction with other compounds in chemical reactions . It is used as a reactant in the synthesis of other chemicals, where it interacts with its targets to bring about changes in their structure .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of other compounds . It is used in the preparation of bio-based adiponitrile, a key precursor for the synthesis of nylon 66 and 1,6-hexanediisocyanate (HDI) . The exact downstream effects of these pathways would depend on the specific reactions and the compounds being synthesized.
Pharmacokinetics
It is known to be a solid at room temperature , which may influence its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a reactant in chemical reactions . It interacts with other compounds to bring about changes in their structure, leading to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound from 2,5-diformylfuran (DFF) and hydroxylamine ionic liquid salts reached 100% under the following optimum reaction conditions: temperature of 120 ℃ for 70 min, volume ratio of paraxylene: [HSO 3 -b-Py]·HSO 4 of 2:1, and molar ratio of DFF: (NH 2 OH) 2 · [HSO 3 -b-Py]·HSO 4 of 1:1.5 . After the reaction, the ionic liquid was easy to separate, recover, and recycle .
Analyse Biochimique
Biochemical Properties
Furan-2,5-dicarbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically CYP2E1, which catalyzes its oxidation to reactive intermediates . These intermediates can form covalent bonds with biomolecules, leading to modifications in protein function and cellular processes. Additionally, this compound has been shown to inhibit certain microbial enzymes, contributing to its antimicrobial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly the MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma) pathways . These interactions can lead to changes in gene expression and cellular metabolism. For instance, this compound has been found to induce oxidative stress in hepatocytes, resulting in altered metabolic activity and potential cytotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reactive intermediates that bind covalently to proteins and nucleic acids. This binding can inhibit enzyme activity or alter protein function, leading to downstream effects on cellular processes . The compound’s ability to generate reactive oxygen species (ROS) further contributes to its cytotoxic effects, as ROS can damage cellular components and disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under dry, room temperature conditions . Its degradation products can accumulate over time, potentially leading to long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. Additionally, high doses of this compound have been associated with increased oxidative stress and inflammation in animal tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The oxidation of this compound by CYP2E1 leads to the formation of reactive intermediates that can further participate in metabolic reactions. These intermediates can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its movement within the cell . This compound has been found to accumulate in certain tissues, such as the liver and kidneys, where it exerts its toxic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytosol and mitochondria . Its presence in these compartments can influence its activity and function. For example, the accumulation of this compound in mitochondria can disrupt mitochondrial energy production and redox regulation, leading to cellular dysfunction and apoptosis . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further affecting its localization and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furan-2,5-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dibromofuran with sodium cyanide in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: On an industrial scale, this compound can be produced via the ammoxidation of furfural. This process involves the reaction of furfural with ammonia and oxygen over a bismuth molybdate catalyst at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: Furan-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction of the nitrile groups can yield the corresponding amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2,5-diamine.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2-Furonitrile: A simpler derivative with a single nitrile group.
Furan-2,5-dicarboxylic acid: The oxidized form of furan-2,5-dicarbonitrile.
2,5-Dicyanofuran: Another nitrile-substituted furan derivative.
Uniqueness: this compound is unique due to the presence of two nitrile groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
furan-2,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSYJHQYWTYFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207186 | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58491-62-6 | |
| Record name | 2,5-Furandicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58491-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058491626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,5-dicyanofuran an attractive building block for chemical synthesis?
A1: Aromatic dinitriles like 2,5-dicyanofuran are highly reactive compounds. This reactivity makes them valuable intermediates for synthesizing various complex molecules, including polymers and pharmaceuticals. The presence of two cyano groups (-CN) allows for diverse chemical transformations, making 2,5-dicyanofuran a versatile starting material. []
Q2: How can 2,5-dicyanofuran be synthesized from renewable resources?
A2: Researchers have successfully synthesized 2,5-dicyanofuran from 2,5-diformylfuran, a platform chemical derived from biomass. [, ] This two-step process involves:
- Oximation: 2,5-diformylfuran reacts with hydroxylamine to form 2,5-diformylfuran dioxime. This step is crucial as it avoids polymerization, a common side reaction when using ammonia instead of hydroxylamine. []
- Dehydration: 2,5-diformylfuran dioxime undergoes dehydration in the presence of a solid acid catalyst (Amberlyst-15), yielding 2,5-dicyanofuran. []
Q3: What are the potential applications of 2,5-dicyanofuran derived from biomass?
A3: The successful synthesis of 2,5-dicyanofuran from biomass opens doors to various applications, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


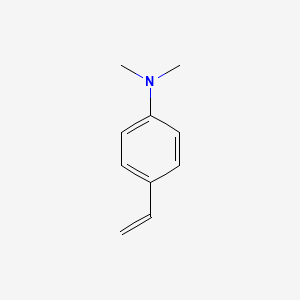

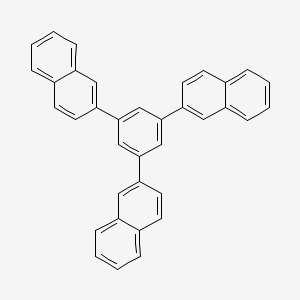
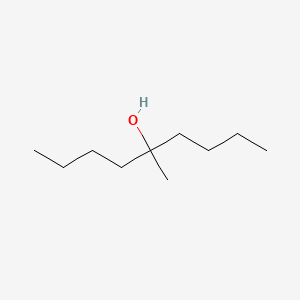
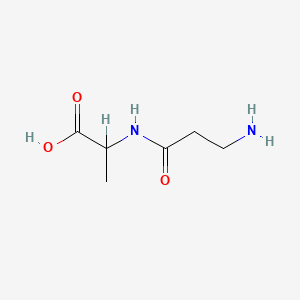
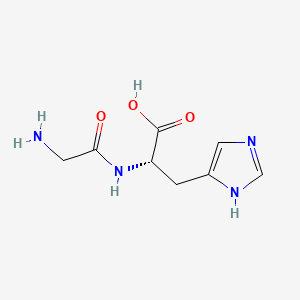

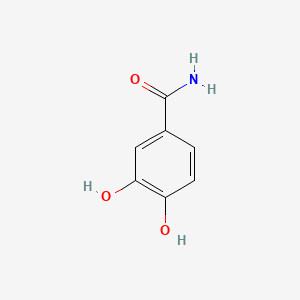
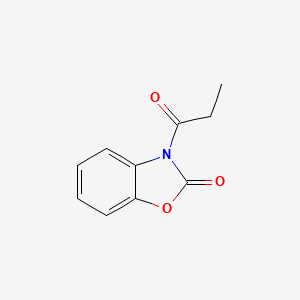
![methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate](/img/structure/B1582267.png)

